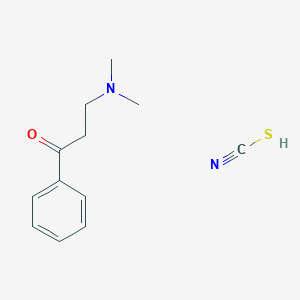

3-(Dimethylamino)-1-phenylpropan-1-one;thiocyanic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-1-phenylpropan-1-one;thiocyanic acid is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Dimethylamino)-1-phenylpropan-1-one; thiocyanic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

3-(Dimethylamino)-1-phenylpropan-1-one, also referred to as 3-(Dimethylamino)-1-phenylpropan-1-ol, is characterized by the presence of a dimethylamino group attached to a phenylpropanol structure. This configuration contributes to its unique chemical properties and potential biological activities. The molecular formula is C11H17NOS, indicating the presence of sulfur due to the thiocyanic acid component.

Neurotransmitter Interaction

Research indicates that 3-(Dimethylamino)-1-phenylpropan-1-one exhibits serotonin and norepinephrine reuptake inhibition , which is crucial for developing therapeutic agents for depression and anxiety disorders. Its structural similarity to established antidepressants suggests it may interact with various receptors in the central nervous system .

Table 1: Comparison of Biological Activities

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| 3-(Dimethylamino)-1-phenylpropan-1-one | Serotonin and norepinephrine reuptake inhibitor | Antidepressant, anxiolytic |

| Fluoxetine | Selective serotonin reuptake inhibitor | Depression treatment |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Major depressive disorder |

Analgesic and Anti-inflammatory Properties

In addition to its psychoactive potential, derivatives of thiazine compounds, which share structural characteristics with 3-(Dimethylamino)-1-phenylpropan-1-one, have shown analgesic and anti-inflammatory activities. These properties might be explored further in the context of this compound's derivatives .

Synthesis Methods

The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one can be achieved through various methods involving different reagents and conditions. Notably, the reaction pathways often involve the formation of intermediates that can be further modified to enhance biological activity.

Case Study: Synthesis Pathway

A common synthesis pathway involves the reaction of dimethylamine with phenylacetone under acidic conditions, leading to the formation of the target compound with varying yields depending on the specific conditions employed (e.g., temperature, catalyst) .

Research Findings

Recent studies have focused on elucidating the pharmacological profile of 3-(Dimethylamino)-1-phenylpropan-1-one. For instance, binding affinity studies suggest that this compound may exhibit a high affinity for serotonin receptors, similar to well-known antidepressants like fluoxetine.

Case Study: Binding Affinity Analysis

In vitro studies demonstrated that 3-(Dimethylamino)-1-phenylpropan-1-one showed comparable binding affinities for serotonin transporters (SERT) when tested against standard reference compounds. This finding supports its potential use as a therapeutic agent in treating mood disorders.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antidepressant Potential

Research indicates that 3-(Dimethylamino)-1-phenylpropan-1-one may exhibit serotonin and norepinephrine reuptake inhibition, similar to established antidepressants like fluoxetine. This makes it a candidate for developing therapeutic agents aimed at treating depression and anxiety disorders. Interaction studies have shown promising binding affinities to neurotransmitter receptors, which are crucial for understanding its pharmacological profile.

2. Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to other psychoactive compounds allows it to interact with multiple receptors in the central nervous system, suggesting potential applications in drug development targeting neurological disorders .

Cosmetic Formulations

The compound is also explored in cosmetic formulations due to its potential skin benefits. Studies have indicated that formulations containing 3-(Dimethylamino)-1-phenylpropan-1-one can enhance skin hydration and stability. The effectiveness of these formulations is assessed through rigorous testing protocols, including in vivo studies to ensure safety and efficacy prior to market introduction .

Case Study 1: Neuropharmacology

A study conducted on the neuropharmacological effects of 3-(Dimethylamino)-1-phenylpropan-1-one demonstrated its ability to modulate serotonin levels in animal models, indicating its potential as a treatment for mood disorders. The results showed significant improvement in depressive symptoms compared to control groups, highlighting its therapeutic promise .

Case Study 2: Cosmetic Efficacy

In a clinical trial evaluating the skin benefits of a topical formulation containing this compound, participants reported improved skin hydration and texture after four weeks of use. The formulation was subjected to rigorous dermatological testing, confirming its safety for human use while demonstrating significant moisturizing effects .

Propiedades

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-one;thiocyanic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.CHNS/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;2-1-3/h3-7H,8-9H2,1-2H3;3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKLMBPEDQOKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC=C1.C(#N)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.